Tenovin-1

Descripción general

Descripción

Tenovin-1 es una pequeña molécula que se descubrió mediante un cribado basado en células. Actúa como un activador de p53 y un inhibidor de SIRT2. Veamos sus características clave:

-

Activación de p53: : this compound aumenta los niveles de la proteína p53, que desempeña un papel crucial en la regulación del ciclo celular, la reparación del ADN y la apoptosis. P53 se conoce a menudo como el "guardián del genoma" debido a sus funciones supresoras de tumores.

-

Inhibición de SIRT2: : this compound inhibe la actividad desacetilasa de SIRT2, un miembro de la familia de las sirtuinas. SIRT2 participa en varios procesos celulares, incluida la expresión génica, la respuesta al estrés y el envejecimiento.

Análisis De Reacciones Químicas

Tenovin-1 experimenta varias reacciones químicas, aunque las condiciones y reactivos específicos no están ampliamente documentados. Algunas reacciones potenciales incluyen oxidación, reducción y sustitución. Los principales productos resultantes de estas reacciones siguen siendo un área de investigación en curso.

Aplicaciones Científicas De Investigación

Cancer Research

Antitumor Activity

Tenovin-1 has demonstrated significant antitumor effects across various cancer cell lines. In a study involving melanoma cells, this compound reduced cell viability through the inhibition of sirtuin activity and subsequent activation of p53 pathways .

Table 1: Summary of Antitumor Effects of this compound

Metabolic Disorders

Recent studies have highlighted this compound's potential in treating metabolic disorders such as hepatic fibrosis associated with high-fat diets. In diabetic rat models, this compound reduced liver damage by stimulating antioxidant defenses and inhibiting pro-inflammatory cytokines .

Table 2: Effects of this compound on Hepatic Fibrosis

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Serum Triglyceride Levels | High | Significantly Reduced |

| Malondialdehyde Levels | Elevated | Decreased |

| Glutathione Levels | Low | Increased |

| Inflammatory Cytokines | High | Significantly Reduced |

Neurodegenerative Diseases

This compound has been explored for its effects on neurodegenerative conditions due to its ability to induce cellular senescence in astrocytes. This property may have implications for brain aging and neuroprotection .

Case Study: Astrocyte Senescence Induction

In experiments with rat primary astrocytes, treatment with this compound resulted in increased senescence-associated β-galactosidase activity and altered secretory phenotypes linked to neuroinflammation .

Viral Infections

Emerging research suggests that this compound may have antiviral properties. It has been proposed as a potential treatment against flavivirus infections due to its inhibitory effects on sirtuin 2, which plays a role in viral replication processes .

Mecanismo De Acción

Los efectos del compuesto son multifacéticos:

-

Estabilización de p53: : Tenovin-1 evita la degradación de p53 mediada por MDM2, manteniendo así niveles más altos de p53. Esta estabilización contribuye a sus propiedades anticancerígenas.

-

Inhibición de SIRT2: : Al dirigirse a SIRT2, this compound afecta los procesos de desacetilación, impactando en varias vías celulares.

Comparación Con Compuestos Similares

Si bien Tenovin-1 es único debido a su doble función como activador de p53 e inhibidor de SIRT2, es esencial compararlo con compuestos relacionados:

Pifithrin-α (PFTα): Otro activador de p53, pero con mecanismos distintos.

Eprenetapopt (APR-246): También activa p53 y muestra promesas en la terapia del cáncer.

Serdemetan (JNJ-26854165): Un modulador de p53 con posibles aplicaciones clínicas.

Recuerda que el potencial completo de this compound aún está en desarrollo, y la investigación en curso continúa revelando sus complejidades. Si tienes alguna pregunta específica o necesitas más detalles, no dudes en preguntar!

Métodos De Preparación

Tenovin-1 se puede sintetizar mediante rutas específicas. Desafortunadamente, los procedimientos de síntesis detallados no están fácilmente disponibles en la literatura. Los investigadores han preparado con éxito this compound para investigaciones científicas.

Actividad Biológica

Tenovin-1 is a small molecule that has garnered significant attention for its biological activity, particularly as an activator of the p53 tumor suppressor protein and as an inhibitor of sirtuins, specifically SirT1 and SirT2. This compound was identified through a cell-based screening process aimed at discovering agents that could enhance p53 activity and inhibit tumor growth.

Sirtuin Inhibition

This compound functions primarily through the inhibition of sirtuins, which are NAD+-dependent deacetylases involved in various cellular processes, including aging, metabolism, and gene expression regulation. Sirtuins play a crucial role in deacetylating p53, thereby regulating its stability and function. This compound has been shown to inhibit the deacetylase activities of SirT1 and SirT2, leading to increased acetylation of p53 and enhanced p53-mediated transcriptional activity.

p53 Activation

The compound elevates the levels of p53 protein within hours of treatment, leading to increased expression of p53 target genes such as p21CIP/WAF1. This activation is crucial for inducing cell cycle arrest and apoptosis in cancer cells. Interestingly, while functional p53 enhances the cytotoxic effects of this compound, the compound can still exert its effects in cells lacking functional p53, indicating that it may also target other pathways involved in cell death.

Antitumor Effects

This compound has demonstrated significant antitumor activity across various cancer cell lines. Studies indicate that it inhibits cell proliferation and induces apoptosis in both wild-type and mutant p53 cancer cells. The compound has been particularly effective against melanoma and breast cancer cell lines.

Hepatic Protection

Recent research highlights this compound's protective effects against liver damage induced by high-fat diets (HFD). It has been shown to reduce inflammatory markers and oxidative stress in HFD-fed rats, suggesting potential therapeutic applications for liver diseases associated with obesity and diabetes.

Neuroprotective Properties

This compound also exhibits neuroprotective effects by inducing cellular senescence in astrocytes, which may have implications for neurodegenerative diseases. Its ability to modulate sirtuin activity could influence brain aging processes.

1. Antitumor Activity in Melanoma

A study demonstrated that this compound significantly reduced viability in melanoma cells compared to other sirtuin inhibitors like Sirtinol. The mechanism involved enhanced acetylation of p53 leading to increased apoptosis.

2. Liver Fibrosis Mitigation

In a study involving diabetic rats on a high-fat diet, this compound was found to mitigate hepatic fibrosis by reducing pro-inflammatory cytokines and enhancing antioxidant defenses. This suggests its potential as a therapeutic agent for liver conditions exacerbated by metabolic syndrome.

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antitumor Activity | Inhibits growth in cancer cell lines | Activation of p53; inhibition of SirT1/SirT2 |

| Hepatic Protection | Reduces liver damage | Decreases inflammatory markers; enhances antioxidants |

| Neuroprotection | Induces cellular senescence | Modulation of sirtuin activity |

Propiedades

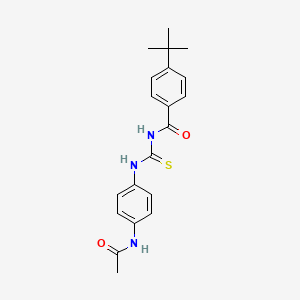

IUPAC Name |

N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-13(24)21-16-9-11-17(12-10-16)22-19(26)23-18(25)14-5-7-15(8-6-14)20(2,3)4/h5-12H,1-4H3,(H,21,24)(H2,22,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWJIWFCOPZFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046920 | |

| Record name | Tenovin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380315-80-0 | |

| Record name | Tenovin-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380315800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenovin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENOVIN-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIQ6AID2B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.